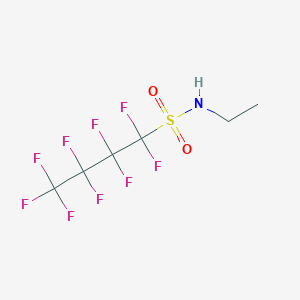

N-ethylperfluorobutanesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-ethylperfluorobutanesulfonamide, also known as this compound, is a useful research compound. Its molecular formula is C6H6F9NO2S and its molecular weight is 327.17 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Industrial Applications

N-EtFOSE is primarily utilized in the production of fluorinated surfactants and coatings, which are essential for enhancing the performance of various consumer products. Key applications include:

- Textile Treatment : N-EtFOSE is employed as a water and oil repellent in textiles, contributing to the durability and functionality of fabrics.

- Paper Products : It is used in the treatment of paper products to impart resistance to water and oil, making them suitable for food packaging and other applications.

- Aerospace and Automotive Industries : N-EtFOSE is incorporated into coatings that provide corrosion resistance and durability for components exposed to harsh environments.

Environmental Impact Studies

Research has indicated that N-EtFOSE can degrade into perfluorooctanesulfonate (PFOS), a compound recognized for its persistence in the environment and potential health risks. Studies have focused on:

- Biotransformation Pathways : Investigations into how N-EtFOSE is metabolized in aquatic organisms, such as rainbow trout, have revealed insights into its environmental fate and the formation of PFOS .

- Toxicological Assessments : Research has demonstrated that exposure to N-EtFOSE can lead to oxidative stress and alterations in liver function in animal models, highlighting its potential toxicological effects .

Health Risk Assessments

The health implications of N-EtFOSE exposure have been a significant area of research, particularly concerning its carcinogenic potential:

- Animal Studies : Long-term feeding studies in rats have shown an increase in liver tumors associated with PFOS exposure, raising concerns about the carcinogenicity of N-EtFOSE metabolites .

- Human Health Studies : Epidemiological studies have investigated the correlation between serum concentrations of PFAS compounds, including those derived from N-EtFOSE, and various health outcomes such as prostate cancer .

Case Study 1: Biotransformation in Aquatic Organisms

A study examined the biotransformation of N-EtFOSE in rainbow trout liver microsomes, demonstrating that it converts to PFOS through enzymatic activity. This finding underscores the environmental implications of using N-EtFOSE as it contributes to the accumulation of persistent pollutants in aquatic ecosystems .

Case Study 2: Toxicological Profile in Rodents

In a controlled experiment with female Sprague-Dawley rats, researchers administered N-EtFOSE to assess its effects on oxidative stress markers and liver function. The results indicated significant changes in antioxidant enzyme activities, suggesting that exposure may lead to metabolic disturbances .

Summary Table of Applications

| Application Area | Specific Uses | Environmental Concerns |

|---|---|---|

| Industrial | Textile treatments, paper coatings | Potential degradation to PFOS |

| Environmental Research | Biotransformation studies | Persistence and bioaccumulation |

| Health Risk Assessment | Toxicological studies | Links to cancer and metabolic disorders |

Propriétés

Formule moléculaire |

C6H6F9NO2S |

|---|---|

Poids moléculaire |

327.17 g/mol |

Nom IUPAC |

N-ethyl-1,1,2,2,3,3,4,4,4-nonafluorobutane-1-sulfonamide |

InChI |

InChI=1S/C6H6F9NO2S/c1-2-16-19(17,18)6(14,15)4(9,10)3(7,8)5(11,12)13/h16H,2H2,1H3 |

Clé InChI |

SSTPSALUCQWOOV-UHFFFAOYSA-N |

SMILES canonique |

CCNS(=O)(=O)C(C(C(C(F)(F)F)(F)F)(F)F)(F)F |

Synonymes |

N-ethyl perfluorobutanesulfonamide |

Origine du produit |

United States |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.